

Assessing Target Engagement for BIBD-124: A Methodological Overview

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Compound of Interest		
Compound Name:	BIBD-124	
Cat. No.:	B15615352	Get Quote

Initial searches for "BIBD-124" did not yield specific information on a compound with this designation. However, extensive data exists for Vatalanib (also known as PTK787), a potent, orally active inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor- β (PDGFR- β), and c-Kit.[1][2][3][4][5] This document outlines established methodologies for assessing the target engagement of multi-targeted tyrosine kinase inhibitors like Vatalanib, which can be adapted for novel compounds such as BIBD-124 that may share a similar mechanism of action.

Introduction to Target Engagement

Target engagement is a critical step in drug development, confirming that a drug candidate interacts with its intended molecular target in a cellular or in vivo environment. For kinase inhibitors, this often involves measuring the direct binding to the kinase or assessing the inhibition of its downstream signaling pathways.

Signaling Pathway of VEGFR2

Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues.[6][7] This initiates a cascade of downstream signaling events crucial for angiogenesis, the formation of new blood vessels.[8][9] Key phosphorylation sites on VEGFR2 include Y1175 and Y1214, which are critical for downstream signaling.[7][8][10]





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Caption: VEGFR2 signaling pathway initiated by VEGF binding.

In Vitro Target Engagement Assays

A variety of in vitro assays can be employed to determine the direct binding and inhibitory activity of a compound against its target kinase.

Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.

Experimental Protocol: VEGFR2 Kinase Inhibition Assay (Cell-Free)

- Reagents and Materials: Recombinant human VEGFR2 kinase domain, ATP, polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound (e.g., BIBD-124), kinase buffer, 96-well plates, detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the recombinant VEGFR2 kinase, the polypeptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value, the concentration of the



compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.

Compound	Target	IC50 (nM)	Reference
Vatalanib (PTK787)	VEGFR2/KDR	37	[4]
Vatalanib (PTK787)	VEGFR1/Flt-1	-	[4]
Vatalanib (PTK787)	VEGFR3/Flt-4	-	[4]
Vatalanib (PTK787)	c-Kit	730	[4]

Binding Assays

Binding assays directly measure the affinity of a compound for its target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR) for VEGFR2 Binding

- Reagents and Materials: Purified recombinant VEGFR2, test compound, SPR instrument and sensor chips (e.g., Biacore), running buffer.
- Procedure: a. Immobilize the recombinant VEGFR2 onto the surface of an SPR sensor chip.
 b. Prepare a series of concentrations of the test compound in running buffer. c. Inject the compound solutions over the sensor chip surface at a constant flow rate. d. Measure the change in the refractive index at the surface, which is proportional to the amount of compound bound to the immobilized protein. e. After each injection, regenerate the sensor surface to remove the bound compound.
- Data Analysis: Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) by fitting the sensorgram data to a binding model. A lower KD value indicates a higher binding affinity.

Peptide	Target	Dissociation Constant (KD) (nM)	Reference
VRBP1	VEGFR2	228.3	[11]



Cell-Based Target Engagement Assays

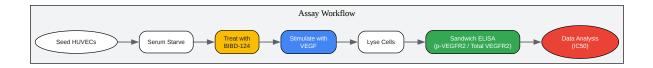
Cell-based assays are crucial for confirming target engagement within a more physiologically relevant context.

Cellular Phosphorylation Assays

These assays measure the inhibition of receptor autophosphorylation in intact cells.

Experimental Protocol: VEGFR2 Autophosphorylation Assay in HUVECs[12]

- Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate growth medium.
- Procedure: a. Seed HUVECs in 96-well plates and grow to sub-confluency. b. Starve the
 cells in a low-serum medium for several hours to reduce basal receptor phosphorylation. c.
 Pre-incubate the cells with various concentrations of the test compound for a specified time
 (e.g., 1-2 hours). d. Stimulate the cells with VEGF-A to induce VEGFR2 autophosphorylation.
 e. Lyse the cells and quantify the amount of phosphorylated VEGFR2 using a sandwich
 ELISA with antibodies specific for total VEGFR2 and phospho-VEGFR2 (e.g., pY1175).
- Data Analysis: Normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal.
 Calculate the percentage of inhibition of VEGF-induced phosphorylation for each compound concentration and determine the cellular IC50 value.



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